

An In-depth Technical Guide to 2,4-Diamino-6-ethoxypyrimidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,4-Diamino-6-ethoxypyrimidine**

Cat. No.: **B038581**

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This technical guide provides a comprehensive overview of **2,4-diamino-6-ethoxypyrimidine**, with a focus on its molecular weight, physicochemical properties, and a proposed synthetic pathway. The information is intended for researchers, scientists, and drug development professionals.

While key physicochemical data for **2,4-diamino-6-ethoxypyrimidine** is available, it is important to note that detailed experimental protocols for its specific synthesis, characterization, and biological activity are not extensively documented in publicly available literature. The experimental protocols provided herein are based on established methods for structurally analogous compounds and should be regarded as a strategic guide for its synthesis and analysis.

Core Compound Properties

The fundamental physicochemical properties of **2,4-diamino-6-ethoxypyrimidine** are summarized in the table below for easy reference.

Property	Value	Reference
Molecular Weight	154.17 g/mol	[1]
Molecular Formula	C ₆ H ₁₀ N ₄ O	[1]
CAS Number	116436-03-4	[1]
Melting Point	160 °C	
Boiling Point	420.8 ± 48.0 °C at 760 mmHg	
Synonyms	6-ethoxypyrimidine-2,4-diamine, 2,4-Diamino-6-ethoxy-pyrimidin	[1]

Proposed Synthetic Pathway

A plausible and efficient multi-step synthesis for **2,4-diamino-6-ethoxypyrimidine** is proposed, commencing from readily available starting materials. This pathway involves the formation of a hydroxypyrimidine intermediate, followed by chlorination and subsequent etherification.

Step 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine

Guanidine

Ethyl Cyanoacetate

Sodium Ethoxide in Ethanol

2,4-Diamino-6-hydroxypyrimidine

Step 2: Chlorination

2,4-Diamino-6-hydroxypyrimidine

POCl₃

2,4-Diamino-6-chloropyrimidine

Step 3: Etherification

2,4-Diamino-6-chloropyrimidine

Sodium Ethoxide in Ethanol

2,4-Diamino-6-ethoxypyrimidine

[Click to download full resolution via product page](#)A proposed three-step synthesis of **2,4-diamino-6-ethoxypyrimidine**.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of the key intermediates, based on established literature procedures for analogous compounds.

Step 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine

This procedure is adapted from the synthesis of 2,4-diamino-6-hydroxypyrimidine.

- Materials: Guanidine hydrochloride, sodium ethoxide, absolute ethanol, ethyl cyanoacetate, glacial acetic acid.
- Procedure:
 - Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottomed flask equipped with a reflux condenser.
 - After the sodium has completely dissolved, cool the solution and add ethyl cyanoacetate. [\[2\]](#)
 - In a separate flask, prepare another solution of sodium ethoxide and add guanidine hydrochloride.
 - Separate the resulting sodium chloride by filtration and add the clear guanidine-containing filtrate to the solution of ethyl sodiocyanacetate.[\[2\]](#)
 - Heat the mixture under reflux for 2 hours.[\[2\]](#)
 - Evaporate the mixture to dryness.
 - Dissolve the solid residue in boiling water and acidify with glacial acetic acid.
 - Upon cooling, the product, 2,4-diamino-6-hydroxypyrimidine, will crystallize out of solution and can be collected by filtration.[\[2\]](#)

Step 2: Synthesis of 2,4-Diamino-6-chloropyrimidine

This procedure describes the chlorination of the hydroxypyrimidine intermediate.

- Materials: 2,4-Diamino-6-hydroxypyrimidine, phosphorus oxychloride (POCl_3).

- Procedure:
 - In a reaction flask, add 2,4-diamino-6-hydroxypyrimidine to phosphorus oxychloride.[3]
 - Heat the mixture with stirring. A typical temperature is around 105 °C for 6 hours.[4]
 - After the reaction is complete, the excess POCl_3 can be removed by distillation.[4]
 - The reaction is then carefully quenched, for example, by the slow addition of an alcohol like ethanol.[4]
 - The product, 2,4-diamino-6-chloropyrimidine, can then be isolated and purified.

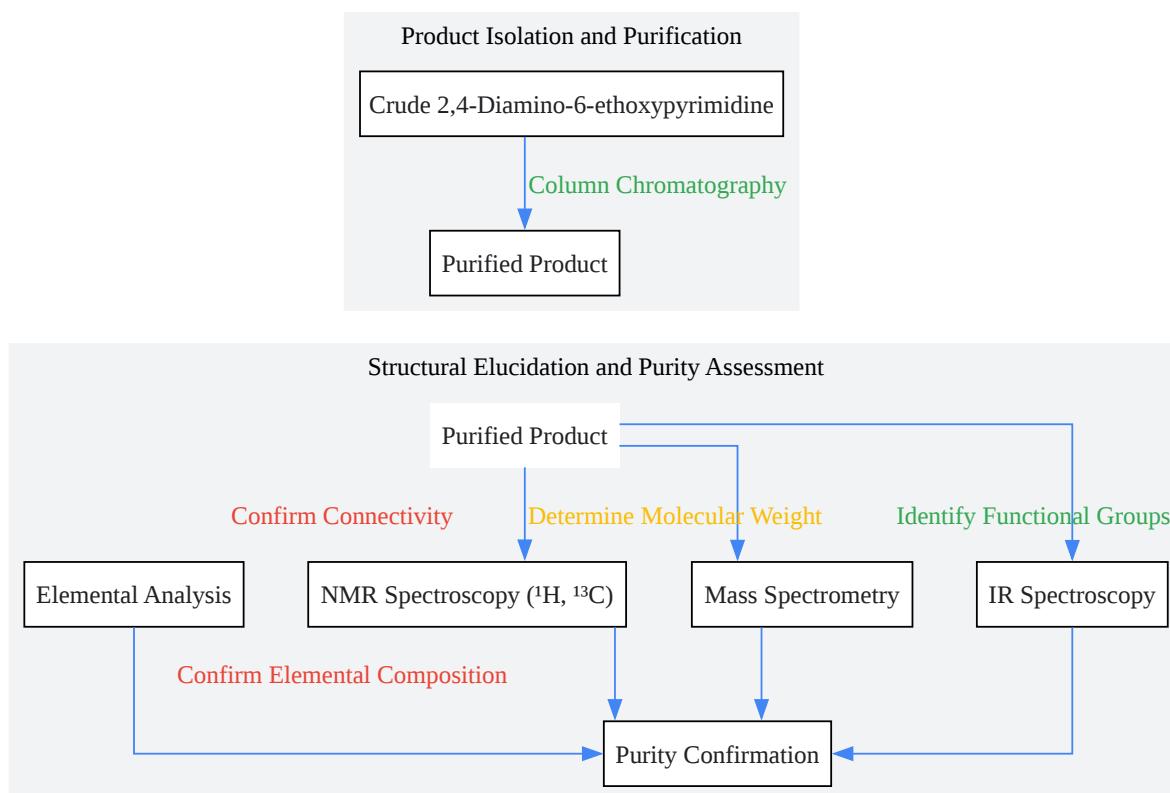
Step 3: Synthesis of **2,4-Diamino-6-ethoxypyrimidine**

This is a general procedure for the synthesis of 6-alkoxypyrimidines from a 6-chloropyrimidine intermediate.

- Materials: 2,4-Diamino-6-chloropyrimidine, sodium hydride, dry ethanol, and an appropriate solvent (e.g., DMSO or THF).
- Procedure:
 - Prepare a solution of sodium ethoxide by reacting sodium hydride with dry ethanol in an inert atmosphere.
 - Add 2,4-diamino-6-chloropyrimidine to the solution.[3]
 - Heat the reaction mixture to drive the nucleophilic substitution. A temperature of around 90 °C is often employed.[3]
 - Upon completion of the reaction, the mixture is worked up, which may involve quenching with a mild acid and extraction with an organic solvent.
 - The final product, **2,4-diamino-6-ethoxypyrimidine**, is then purified, typically by column chromatography.

Characterization Workflow

A standard workflow for the characterization of the synthesized **2,4-diamino-6-ethoxypyrimidine** would involve a combination of spectroscopic and analytical techniques to confirm its identity and purity.



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A general workflow for the characterization of **2,4-diamino-6-ethoxypyrimidine**.

Experimental Protocols for Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: To confirm the presence and connectivity of protons. The spectrum would be expected to show signals for the ethoxy group (a quartet and a triplet), the amino groups, and the pyrimidine ring proton.
- ^{13}C NMR: To identify all unique carbon atoms in the molecule.
- Mass Spectrometry (MS): To determine the molecular weight of the compound. The expected molecular ion peak would correspond to the molecular weight of 154.17 g/mol .
- Infrared (IR) Spectroscopy: To identify the functional groups present. Characteristic peaks for N-H stretches of the amino groups, C-H stretches of the ethyl group, C=N and C=C stretches of the pyrimidine ring, and C-O stretches of the ether linkage would be expected.
- Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and nitrogen, which should correspond to the molecular formula $\text{C}_6\text{H}_{10}\text{N}_4\text{O}$.

Biological Activity

There is currently a lack of specific data in the scientific literature regarding the biological activity and potential signaling pathway involvement of **2,4-diamino-6-ethoxypyrimidine**.

It is noteworthy that the structurally related compound, 2,4-diamino-6-hydroxypyrimidine, is a known inhibitor of GTP cyclohydrolase I, an enzyme involved in the biosynthesis of tetrahydrobiopterin (BH4). This inhibition can subsequently suppress the production of nitric oxide. However, it is crucial to emphasize that the biological activity of the ethoxy derivative cannot be assumed to be the same as the hydroxy analog. The substitution of the hydroxyl group with an ethoxy group can significantly alter the molecule's physicochemical properties, such as its size, polarity, and hydrogen bonding capability, which in turn can dramatically affect its biological target binding and overall pharmacological profile. Therefore, any investigation into the biological effects of **2,4-diamino-6-ethoxypyrimidine** would require dedicated experimental evaluation.

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